

cross-reactivity studies of 2-(Chloromethyl)-2-methyloxirane with biomolecules

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Compound of Interest

Compound Name: 2-(Chloromethyl)-2-methyloxirane

Cat. No.: B1581098

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An In-Depth Technical Guide to the Cross-Reactivity of **2-(Chloromethyl)-2-methyloxirane** with Biomolecules

Introduction: The Dual-Reactivity Profile of a Potent Electrophile

2-(Chloromethyl)-2-methyloxirane is a bifunctional electrophilic compound featuring two distinct reactive centers: a strained three-membered epoxide ring and a primary chloromethyl group.^[1] This dual reactivity makes it a subject of significant interest in industrial synthesis, polymer chemistry, and toxicology.^{[1][2]} The high ring strain of the epoxide (approximately 25 kcal/mol) renders its carbon atoms susceptible to nucleophilic attack, while the chloromethyl group provides a classic site for SN2 substitution reactions.^[1] Understanding the cross-reactivity of this molecule with biological nucleophiles is paramount for researchers in toxicology and drug development, as such interactions can lead to the formation of covalent adducts with critical macromolecules like DNA and proteins, potentially resulting in genotoxicity and cellular dysfunction.^{[3][4]}

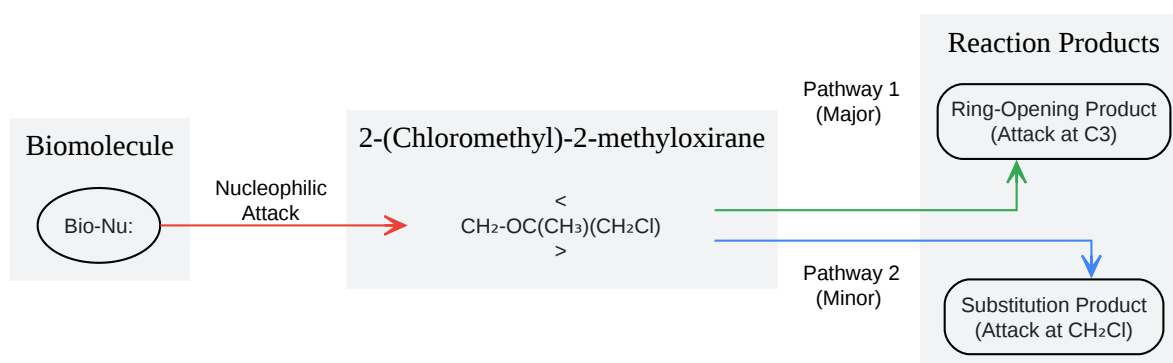
This guide provides a comparative analysis of the reactivity of **2-(Chloromethyl)-2-methyloxirane** with key classes of biomolecules. We will delve into reaction mechanisms, compare the reactivity of different biological nucleophiles, and present validated experimental protocols for the characterization of the resulting adducts.

Reaction Mechanisms: A Tale of Two Electrophilic Sites

The reaction of **2-(Chloromethyl)-2-methyloxirane** with a biological nucleophile (Bio-Nu:) can proceed via two competing pathways: epoxide ring-opening or substitution at the chloromethyl carbon.[1]

- **Epoxide Ring-Opening:** The epoxide ring can be opened by nucleophilic attack at either the quaternary carbon (C2) or the primary carbon (C3). Under neutral or basic conditions, the SN2 mechanism dominates, and the attack preferentially occurs at the less sterically hindered primary carbon (C3).[5][6] This is the most common pathway for biological nucleophiles.
- **Nucleophilic Substitution:** A direct SN2 displacement of the chloride ion from the chloromethyl group can also occur. The relative contribution of this pathway versus ring-opening depends on the nature of the nucleophile, with softer nucleophiles potentially favoring attack at the chloromethyl carbon.[1]

The following diagram illustrates these potential reaction pathways.



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Caption: Competing reaction pathways for **2-(Chloromethyl)-2-methyloxirane** with a biological nucleophile.

Comparative Reactivity with Key Biomolecules

The propensity of **2-(Chloromethyl)-2-methyloxirane** to react with different biomolecules is dictated by the nucleophilicity of the target sites. Here, we compare its reactivity towards small-molecule thiols, proteins, and DNA.

Small Molecule Thiols: The Glutathione Detoxification Pathway

Glutathione (GSH), a tripeptide containing a highly nucleophilic thiol group, is the cell's primary defense against electrophilic compounds, including epoxides.^{[7][8][9]} The conjugation of epoxides with GSH is a critical detoxification reaction, often catalyzed by Glutathione S-transferases (GSTs).^{[8][10][11]} This reaction proceeds via a ring-opening mechanism, transforming the reactive epoxide into a stable, water-soluble conjugate that can be readily excreted.^{[7][8]}

- **Mechanism:** The thiolate anion (GS^-) of glutathione acts as a potent nucleophile, attacking the terminal carbon of the epoxide ring.^[9] This reaction is highly efficient and represents the most significant detoxification pathway for epoxides.^{[7][9]}
- **Significance:** Depletion of cellular GSH stores can impair this detoxification process, increasing the likelihood that **2-(Chloromethyl)-2-methyloxirane** will react with other critical cellular targets like proteins and DNA.^{[12][13]}

Protein Adducts: Covalent Modification of Amino Acid Residues

Proteins possess several nucleophilic amino acid residues capable of reacting with electrophiles. The most reactive sites for alkylation by epoxides are the thiol group of cysteine and, to a lesser extent, the ϵ -amino group of lysine and the imidazole nitrogen of histidine.^{[14][15]}

- **Cysteine:** The thiol group of cysteine is a strong nucleophile and a primary target for alkylating agents.^{[14][16]} Reaction with **2-(Chloromethyl)-2-methyloxirane** results in the formation of a stable thioether bond, which can alter protein structure and function.^[14]

- Lysine: The primary ϵ -amino group of lysine can also be alkylated, although it is generally less reactive than cysteine's thiol group.[17]
- Other Residues: Histidine, methionine, and N-terminal amino groups can also be targets, though typically with lower reactivity compared to cysteine.[15][18][19]

The formation of protein adducts can lead to enzyme inhibition, disruption of protein-protein interactions, and the triggering of immune responses.

DNA Adducts: The Basis of Genotoxicity

The reaction of electrophiles with DNA is a critical initiating event in chemical carcinogenesis.[4] DNA adducts are segments of DNA that are covalently bound to a chemical.[4] If not repaired, these adducts can lead to mutations during DNA replication, potentially activating oncogenes or inactivating tumor suppressor genes.[20] The nucleophilic centers in DNA are the ring nitrogens and exocyclic oxygens of the purine and pyrimidine bases.

- Primary Targets: The N7 position of guanine is the most nucleophilic site in DNA and a common target for alkylating agents. Other potential sites include the N3 of adenine and the N3 of cytosine.
- Consequences: The formation of DNA adducts by **2-(Chloromethyl)-2-methyloxirane** is a plausible mechanism for its potential carcinogenicity.[3] The detection and quantification of such adducts serve as crucial biomarkers for exposure and genotoxic risk assessment.[20][21]

Data Summary: Reactivity and Analytical Detection

The following tables summarize the relative reactivity of key biological nucleophiles and the analytical methods used for adduct detection.

Table 1: Comparison of Biomolecular Targets for **2-(Chloromethyl)-2-methyloxirane**

Biomolecule Target	Specific Nucleophilic Site	Relative Reactivity	Toxicological Consequence
Glutathione (GSH)	Cysteine Thiol (-SH)	Very High	Detoxification, Cellular Protection[7][9]
Proteins	Cysteine Thiol (-SH)	High	Enzyme Inhibition, Altered Function[14][15]
Proteins	Lysine ϵ -Amino (-NH ₂)	Moderate	Altered Protein Structure/Charge[17]
Proteins	Histidine Imidazole Nitrogen	Moderate	Disruption of Active Sites[15]
DNA	Guanine N7	Moderate to Low	Genotoxicity, Mutagenesis[20]
DNA	Adenine N3	Low	Potential Mutagenesis

Table 2: Comparison of Analytical Methods for Adduct Characterization

Technique	Principle	Target Biomolecule	Advantages	Limitations
LC-MS/MS	Separation by chromatography, detection by mass-to-charge ratio and fragmentation.	DNA, Proteins, GSH	High sensitivity and specificity; provides structural information. [21] [22]	Requires adduct standards for absolute quantification.
³² P-Postlabeling	Enzymatic digestion of DNA, labeling with ³² P-ATP, and separation by TLC.	DNA	Extremely high sensitivity; does not require radiolabeled test chemical. [20] [23]	Adduct structure is not directly identified.
GC-MS	Separation of volatile compounds by gas chromatography, detection by mass spectrometry.	Small Molecules	Excellent for analyzing parent compound and volatile metabolites. [1]	Not suitable for non-volatile macromolecular adducts.
Western Blot	Antibody-based detection of specific protein adducts.	Proteins	High specificity for a known adduct.	Requires a specific antibody; not a discovery tool.

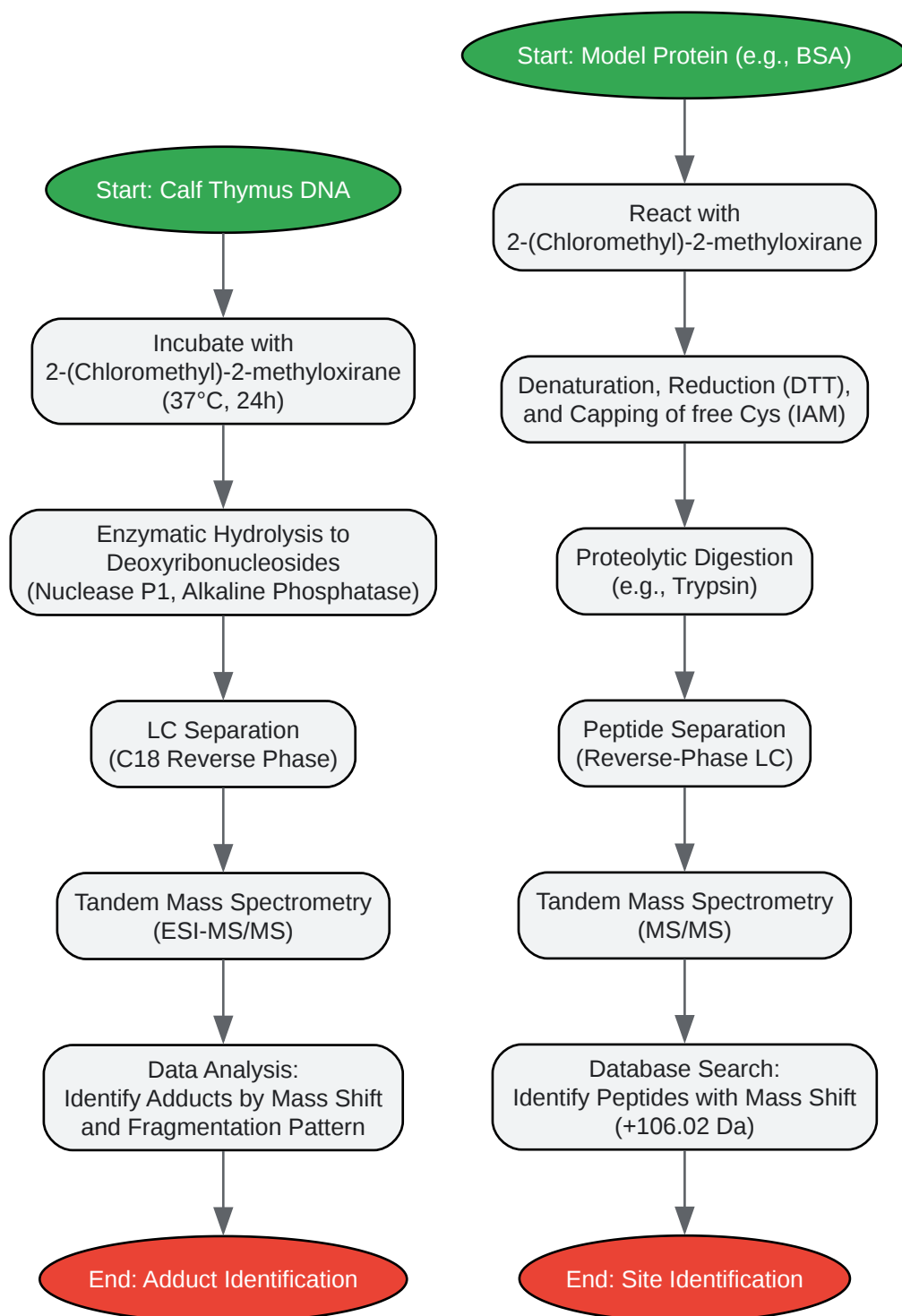
Experimental Protocols

The following sections provide detailed, self-validating methodologies for studying the cross-reactivity of **2-(Chloromethyl)-2-methyloxirane**.

Protocol 1: Analysis of DNA Adducts by LC-MS/MS

This protocol describes an in vitro method to identify DNA adducts formed by **2-(Chloromethyl)-2-methyloxirane**.

Workflow Diagram:



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